molecular formula C10H12N2O2 B6263129 2-(oxan-4-yl)pyrimidine-5-carbaldehyde CAS No. 1484495-55-7

2-(oxan-4-yl)pyrimidine-5-carbaldehyde

Cat. No.: B6263129
CAS No.: 1484495-55-7
M. Wt: 192.2
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Description

2-(Oxan-4-yl)pyrimidine-5-carbaldehyde: is a heterocyclic compound that features a pyrimidine ring substituted with an oxan-4-yl group and an aldehyde functional group at the 5-position

Properties

CAS No.

1484495-55-7

Molecular Formula

C10H12N2O2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(oxan-4-yl)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with oxan-4-yl intermediates. One common method involves the condensation of 2-aminopyrimidine with oxan-4-yl aldehyde under acidic conditions . Another approach includes the use of multicomponent reactions involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Oxan-4-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(oxan-4-yl)pyrimidine-5-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

  • 2-(Oxan-4-yl)pyrimidine-2-carbaldehyde
  • 2-(Oxan-4-yl)pyrimidine-4-carbaldehyde
  • 2-(Oxan-4-yl)pyrimidine-6-carbaldehyde

Comparison: 2-(Oxan-4-yl)pyrimidine-5-carbaldehyde is unique due to the position of the aldehyde group on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable target for research and development .

Biological Activity

2-(oxan-4-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

  • Chemical Formula: C10H11N3O
  • CAS Number: 1484495-55-7
  • Molecular Weight: 189.22 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of pyrimidine derivatives with oxanones. The reaction conditions may vary, but common solvents include dimethylformamide (DMF) and dichloromethane (DCM). Catalysts like triethylamine may be employed to enhance yields.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. In vitro evaluations demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15.63
Escherichia coli31.25
Bacillus cereus7.81
Pseudomonas aeruginosa62.50

The compound exhibited a broader spectrum of activity against Gram-negative bacteria compared to Gram-positive strains, indicating its potential as an antibacterial agent.

Anti-cancer Activity

In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anti-cancer activity. It has been shown to inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to increased rates of cell death.

Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound had a significant inhibitory effect on multiple bacterial strains, outperforming some established antibiotics in terms of potency.

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic applications.

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